Benzoyl sulfide

Description

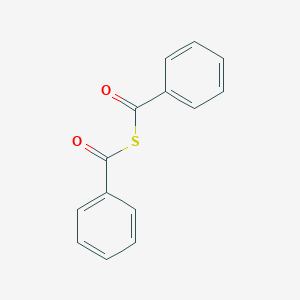

Structure

2D Structure

3D Structure

Properties

CAS No. |

1850-15-3 |

|---|---|

Molecular Formula |

C14H10O2S |

Molecular Weight |

242.29 g/mol |

IUPAC Name |

S-benzoyl benzenecarbothioate |

InChI |

InChI=1S/C14H10O2S/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h1-10H |

InChI Key |

KIHBJERLDDVXHD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)SC(=O)C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)SC(=O)C2=CC=CC=C2 |

Other CAS No. |

1850-15-3 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Benzoyl Sulfide

Established Synthetic Routes to Benzoyl Sulfide (B99878)

The synthesis of benzoyl sulfide, a thioanhydride derived from benzoic acid, is accessible through several well-established chemical pathways. These methods generally rely on the reaction between a benzoyl derivative and a sulfur-containing reagent.

A primary and traditional method involves the reaction of benzoyl chloride with a sulfide salt, such as sodium sulfide. rsc.orgorganic-chemistry.org This reaction follows a nucleophilic acyl substitution mechanism. The sulfide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of two benzoyl chloride molecules. This leads to the displacement of the chloride ions and the formation of the central sulfur linkage of this compound. The balanced chemical equation for this reaction is:

2 (C₆H₅CO)Cl + Na₂S → (C₆H₅CO)₂S + 2 NaCl

Another established route is the thionation of benzoic anhydride (B1165640). Reagents such as phosphorus pentasulfide (P₄S₁₀) are effective for this transformation, converting the oxygen-containing anhydride to its sulfur analog. This method is a general approach for the conversion of carbonyl compounds to thiocarbonyls.

Additionally, the reaction of benzoyl bromide with hydrogen sulfide in the presence of a base like pyridine has been reported for the preparation of this compound. The role of the base is to deprotonate hydrogen sulfide, thereby increasing its nucleophilicity.

A summary of these established synthetic routes is provided in the interactive data table below.

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product |

| Benzoyl Chloride | Sodium Sulfide | - | This compound |

| Benzoic Anhydride | Phosphorus Pentasulfide | Heat | This compound |

| Benzoyl Bromide | Hydrogen Sulfide | Pyridine (base) | This compound |

Mechanistic Insights into the Formation of this compound from Related Sulfur Compounds, such as Dibenzoyl Disulfide

The formation of this compound from related sulfur compounds, particularly dibenzoyl disulfide, involves specific mechanistic pathways, often centered around desulfurization.

(C₆H₅CO)₂S₂ + P(C₆H₅)₃ → (C₆H₅CO)₂S + S=P(C₆H₅)₃

Thermal or photochemical decomposition of dibenzoyl disulfide also presents a potential pathway to this compound. Under the influence of heat or light, the disulfide bond can undergo homolytic cleavage to form thiobenzoyl radicals. These reactive intermediates can then participate in a series of reactions, including desulfurization and recombination, to generate the more thermodynamically stable this compound.

Exploration of Emerging Synthetic Approaches and Methodological Advancements for this compound Production

Contemporary research in organic synthesis has paved the way for more efficient, milder, and environmentally benign methods for the production of this compound and other thioanhydrides. These advancements often leverage novel catalytic systems and reaction conditions.

Transition metal catalysis is at the forefront of these emerging strategies. Catalytic systems based on metals like palladium or copper have been shown to facilitate the coupling of thiobenzoic acid with benzoyl halides. These reactions can proceed under significantly milder conditions than their traditional counterparts. The catalytic cycles typically involve oxidative addition of the benzoyl halide to the metal center, followed by transmetalation with the thiobenzoate and subsequent reductive elimination to afford the this compound product.

The development of modern thionating agents also contributes to advancements in this compound synthesis. While reagents like Lawesson's reagent are well-established for the conversion of carbonyls to thiocarbonyls, ongoing research focuses on new agents with improved solubility, reactivity, and substrate scope. These can be applied to the direct thionation of benzoic acid or its derivatives.

Furthermore, mechanochemistry is being explored as a sustainable alternative to conventional solvent-based syntheses. researchgate.net This technique involves the grinding of solid reactants, sometimes with a liquid or solid additive, to initiate and drive chemical reactions with minimal or no solvent. The synthesis of this compound from potassium thiobenzoate and benzoyl chloride has been successfully demonstrated using this solvent-free approach. researchgate.net

An overview of these modern synthetic methodologies is presented in the following interactive data table.

| Approach | Description | Potential Advantages |

| Transition Metal Catalysis | Catalytic coupling of thiobenzoic acid with benzoyl halides using metals like Pd or Cu. | Milder reaction conditions, enhanced selectivity, and broader functional group tolerance. |

| Modern Thionating Agents | Utilization of new-generation reagents for the direct thionation of carboxylic acids and their derivatives. | Improved reactivity, better solubility, and wider applicability to various substrates. |

| Mechanochemistry | Solvent-free or low-solvent synthesis achieved by the mechanical grinding of solid reactants. | Reduced environmental impact, minimal waste generation, and potential for new reaction pathways. researchgate.net |

Reactivity and Reaction Mechanisms of Benzoyl Sulfide

Fundamental Reaction Pathways of Benzoyl Sulfide (B99878)

Benzoyl sulfide, as a thioether, undergoes several fundamental reaction pathways, primarily involving the sulfur atom and the adjacent benzyl (B1604629) groups. The key reaction pathways include oxidation, cleavage of the carbon-sulfur bond, and reactions involving the aromatic rings.

Microbial degradation of benzyl sulfide, a close analog of this compound, provides insight into potential environmental and biological transformation pathways. In various fungal species, the initial step can be the oxidative cleavage of the C-S bond, yielding benzaldehyde (B42025) and benzyl mercaptan. Benzaldehyde can be further reduced to benzyl alcohol or oxidized to benzoate. Concurrently, benzyl mercaptan can be converted to benzyl disulfide. These degradation products then typically enter common metabolic pathways like the toluene (B28343) pathway, ultimately leading to mineralization to carbon dioxide and water. rsc.org

Another significant pathway is the oxidation of the sulfide itself. Benzyl sulfide can be oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. rsc.org This two-step oxidation can be mediated by enzymes such as laccase and cytochrome P450 monooxygenase. rsc.org

Investigation of Nucleophilic and Radical Reaction Mechanisms Involving this compound and Analogues

The reactivity of this compound and its analogues is characterized by both nucleophilic and radical reaction mechanisms. The sulfur atom, with its lone pairs of electrons, can act as a nucleophile, while the benzylic positions can be susceptible to radical attack.

Characterization of Nucleophilic Processes in Benzoyl Thioesters and Sulfides

The synthesis of benzyl sulfides often involves nucleophilic substitution reactions. A common method is the reaction of a thiol with an alkyl halide, where the thiolate anion acts as a potent nucleophile. consensus.appnih.gov

Recent studies have explored the ambident electrophilicity of phosphinic acid thioesters in their reaction with benzyl Grignard reagents to produce benzyl sulfides. chemeo.com In this reaction, a direct nucleophilic attack of the benzyl Grignard reagent on the sulfur atom of the phosphinic acid thioester is proposed as a plausible mechanism, leading to the formation of a carbon-sulfur bond. chemeo.com Alternative mechanisms, such as a ligand coupling of a pentavalent organophosphorus intermediate or a single-electron transfer (SET) mechanism, have also been considered. chemeo.com

The nucleophilicity of sulfur is generally greater than that of oxygen, which leads to a range of electrophilic substitutions at the sulfur atom that are not typically observed for ethers. nih.gov For instance, sulfides can react with alkyl halides to form ternary sulfonium (B1226848) salts. nih.gov

Thioesters, which are structurally related to the benzoyl moiety, are highly reactive towards soft nucleophiles like thiolates, while remaining relatively stable towards hard oxygen nucleophiles under physiological conditions. harvard.edu This differential reactivity is crucial in many biological acyl transfer reactions. harvard.edu The reaction of thioesters with cysteine, for example, proceeds via a rapid thiol-thioester exchange followed by an irreversible S→N acyl shift. harvard.edu

Elucidation of Radical-Initiated Transformations and Their Influence on Polymerization Kinetics

Benzoyl-containing compounds, such as benzoyl peroxide, are well-known radical initiators in polymerization reactions. libretexts.org The thermal or photochemical decomposition of benzoyl peroxide generates benzoyloxy radicals, which can then initiate the polymerization of monomers like styrene (B11656). libretexts.orgnih.gov The benzoyloxy radical can add to the double bond of the monomer, creating a new radical that propagates the polymer chain. libretexts.org

The kinetics of such radical polymerizations are influenced by the rates of initiation, propagation, and termination. The stability of the radical species formed plays a crucial role. In the case of styrene polymerization initiated by a radical from benzoyl peroxide, a stable benzylic radical is formed, which then adds to another styrene monomer. libretexts.org

Furthermore, radical ring-opening polymerization (rROP) of sulfur-containing cyclic monomers, such as cyclic allylic sulfides, has been investigated. orgsyn.organl.gov In these systems, a radical initiator attacks the monomer, leading to the opening of the ring and the formation of a linear polymer with sulfur atoms in the backbone. orgsyn.org The propagation mechanism for cyclic allylic sulfides involves a thiyl radical. orgsyn.org

Kinetic and Thermodynamic Characterization of Chemical Reactions Involving this compound

While specific kinetic and thermodynamic data for reactions of this compound are not extensively available in the literature, the properties of analogous compounds, such as benzyl disulfide and other sulfur-containing molecules, can provide valuable insights. The thermodynamics of a reaction are governed by the change in Gibbs free energy (ΔG), which is a function of the enthalpy (ΔH) and entropy (ΔS) of the reaction. wikipedia.org A negative ΔG indicates a spontaneous reaction. wikipedia.org The kinetics of a reaction are described by the rate law and the activation energy (Ea), which represents the energy barrier that must be overcome for the reaction to occur.

The thermal decomposition of benzyl disulfide has been studied, and the activation energy for this process has been calculated to be 110.7 ± 12.3 kJ mol⁻¹. researchgate.net

Below is a table of some available thermodynamic properties for the related compound, benzyl sulfide.

| Property | Value | Units |

|---|---|---|

| Standard solid enthalpy of combustion (ΔcH°solid) | -8419.9 ± 4.2 | kJ/mol |

| Enthalpy of formation at standard conditions (ΔfH°gas) | 193.3 ± 4.8 | kJ/mol |

| Solid phase enthalpy of formation at standard conditions (ΔfH°solid) | 105.9 ± 4.3 | kJ/mol |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 23.5 ± 0.2 | kJ/mol |

| Enthalpy of sublimation at standard conditions (ΔsubH°) | 87.4 ± 0.8 | kJ/mol |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 63.9 ± 0.4 | kJ/mol |

| Normal melting (fusion) point (Tfus) | 318.6 ± 0.4 | K |

Role of this compound in Thiol-Disulfide Exchange Equilibria and Related Transformations

Thiol-disulfide exchange is a crucial reaction in biochemistry and materials science, involving the cleavage of a disulfide bond by a thiolate anion. nih.gov This reaction proceeds via a nucleophilic substitution (S_N2) mechanism, where the thiolate attacks one of the sulfur atoms of the disulfide bond, forming a new disulfide bond and releasing a new thiolate. researchgate.net

The position of the equilibrium in a thiol-disulfide exchange reaction is dependent on the relative stabilities of the reactants and products, which are influenced by the pKa of the thiols and the redox potentials of the species involved. nih.gov Generally, the thiolate of a more acidic thiol will reduce the disulfide of a less acidic thiol.

While specific studies on the role of this compound in thiol-disulfide exchange are limited, its behavior can be inferred from the general principles of sulfide and disulfide chemistry. As a sulfide, this compound itself does not directly participate in thiol-disulfide exchange in the same way a disulfide would. However, its oxidation product, benzoyl disulfide, would be an active participant.

Furthermore, the presence of this compound could indirectly influence thiol-disulfide equilibria. For instance, if this compound is susceptible to oxidation to the disulfide under certain conditions, it could then enter the thiol-disulfide exchange network. The rate of this exchange would be influenced by factors such as the concentration of the thiolate nucleophile and the steric and electronic properties of the benzoyl groups.

The table below summarizes key factors that influence thiol-disulfide exchange equilibria.

| Factor | Influence on Thiol-Disulfide Exchange |

|---|---|

| Thiol pKa | Lower pKa (more acidic thiol) favors the thiolate form, which is the active nucleophile. nih.gov |

| Redox Potential | The relative redox potentials of the two disulfide/dithiol pairs determine the thermodynamic favorability of the exchange. |

| Steric Hindrance | Bulky substituents near the sulfur atoms can hinder the approach of the nucleophilic thiolate, slowing down the reaction rate. |

| Solvent | The polarity and hydrogen-bonding capability of the solvent can affect the stability of the charged transition state. |

| pH | pH determines the concentration of the reactive thiolate anion. nih.gov |

Advanced Spectroscopic and Computational Characterization of Benzoyl Sulfide in Research

Application of Vibrational Spectroscopy (Infrared and Raman) for Mechanistic Elucidation and Structural Analysis of Dibenzyl Sulfide (B99878) and Related Compounds

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the structural analysis and mechanistic elucidation of organic sulfur compounds, including dibenzyl sulfide. These techniques probe the molecular vibrations, providing characteristic spectral fingerprints that can be correlated with specific functional groups and molecular structures. IR spectroscopy is sensitive to changes in dipole moment during vibration, while Raman spectroscopy is sensitive to changes in polarizability acs.org. The complementarity of these methods allows for a more comprehensive understanding of molecular vibrations acs.org.

Recent studies have employed both Raman and infrared spectroscopy to analyze molecules involved in sulfur corrosion phenomena, such as dibenzyl sulfide (DBS), dibenzyl disulfide (DBDS), and bibenzyl researchgate.netdntb.gov.uamdpi.comnih.gov. Detailed analysis of the vibrational spectra, supported by theoretical calculations, reveals insights into the molecular vibrational behaviors. For instance, the stretching vibrations of the carbon skeleton of the benzene (B151609) ring appear in the middle frequency zone (1400-1600 cm⁻¹), with frequencies significantly smaller than C-H bond stretching vibrations, indicating a smaller force constant for the carbon skeleton mdpi.com. The asymmetric and symmetric stretching vibrations of the methylene (B1212753) (-CH₂) groups in dibenzyl sulfide also give rise to characteristic peaks in the high-frequency zone mdpi.com.

Experimental vibrational spectra can be compared with theoretically calculated spectra to validate assignments and gain deeper insights into molecular structure and dynamics researchgate.netdntb.gov.uamdpi.comnih.govmdpi.comnaturalspublishing.com. This comparison is crucial for understanding the relationship between molecular structure and its vibrational properties researchgate.netdntb.gov.uamdpi.com.

Vibrational spectroscopy has also been applied to study the interaction of sulfur-containing molecules with surfaces. For example, studies on the adsorption of dibenzyl disulfide on copper surfaces, a process relevant to copper corrosion, utilize spectroscopic techniques to understand the molecular behavior at the interface researchgate.net.

Advanced Spectroscopic Techniques for Investigating Reaction Intermediates and Transient Species Involving Dibenzyl Sulfide

Investigating transient species and reaction intermediates is crucial for understanding the mechanisms of chemical reactions involving organic sulfides. Advanced spectroscopic techniques, such as time-resolved transient-absorption spectroscopy and NMR spectroscopy, are valuable for this purpose capes.gov.bracs.orgacs.orgnih.govbeilstein-journals.orgresearchgate.netacs.org.

Time-resolved transient-absorption spectroscopy has been used to study the photolysis dynamics of benzyl (B1604629) phenyl sulfide, a related organic sulfide, adsorbed on silver nanoparticles. This technique allowed researchers to observe transient species and determine the timescale of their formation and decay. For instance, the study revealed the dissociation of an anionic species into benzenethiolate (B8638828) and a benzyl radical on a nanosecond timescale capes.gov.bracs.org.

NMR spectroscopy, particularly ³¹P{¹H} NMR spectroscopy, has been employed to monitor the generation process of reactive intermediates in reactions involving benzyl phosphine (B1218219) sulfide derivatives acs.orgnih.gov. This allows for the tracking of phosphorus-containing species throughout the reaction, providing evidence for proposed reaction mechanisms acs.orgnih.gov.

The characterization of reactive intermediates often requires specialized techniques due to their short lifetimes beilstein-journals.org. Techniques like matrix isolation spectroscopy and laser flash photolysis are also utilized in the study of transient species in organic chemistry beilstein-journals.org.

Computational Chemistry Approaches for Dibenzyl Sulfide

Computational chemistry plays a vital role in complementing experimental spectroscopic studies and providing deeper insights into the electronic structure, reactivity, and dynamics of organic sulfides like dibenzyl sulfide.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Analysis of Dibenzyl Sulfide Systems

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and vibrational properties of molecules researchgate.netdntb.gov.uamdpi.comnih.govmdpi.comnaturalspublishing.comorientjchem.orgnih.govrajpub.com. For dibenzyl sulfide and related sulfur compounds, DFT calculations are used to optimize molecular geometries, calculate vibrational frequencies, and analyze electronic properties such as molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO) mdpi.comnaturalspublishing.comorientjchem.orgnih.gov.

DFT calculations can provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data to aid in peak assignment and validate computational models researchgate.netdntb.gov.uamdpi.comnih.govmdpi.comnaturalspublishing.com. The agreement between theoretical and experimental spectra, often with the application of scaling factors, supports the accuracy of the computational approach researchgate.netdntb.gov.uamdpi.comnih.gov.

Furthermore, DFT is used to study the electronic structure, including charge distribution and potential reactive sites, through analyses like Natural Population Analysis (NPA) and MEP surface analysis orientjchem.orgnih.gov. These analyses help in understanding the chemical behavior and potential intermolecular interactions of the molecule orientjchem.orgnih.gov. DFT calculations have also been applied to study the adsorption of dibenzyl disulfide on various surfaces, providing insights into interaction energies and the influence of the surface on the molecule's properties researchgate.netmdpi.com.

DFT calculations are also valuable for studying reaction mechanisms by calculating the energetics of intermediates and transition states figshare.comnih.govresearchgate.netscribd.comum.ac.ir. For example, DFT has been used to study the catalytic aquathermolysis of dibenzyl sulfide, investigating the feasibility of different reaction pathways and agreeing with experimental data on product distribution at various temperatures figshare.com.

Molecular Dynamics Simulations for Investigating Reactivity and Conformational Dynamics of Dibenzyl Sulfide

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems, providing insights into reactivity, conformational dynamics, and interactions. While less frequently highlighted for dibenzyl sulfide specifically in the provided results compared to DFT, MD simulations are often used in conjunction with DFT to gain a more complete picture of molecular behavior, especially in complex environments or processes like adsorption researchgate.net.

In the context of sulfur compounds, MD simulations, sometimes combined with Monte Carlo techniques, have been used to model interactions with surfaces, such as the adsorption of dibenzyl disulfide on copper surfaces, helping to understand the density of adsorption sites and bond lengths researchgate.net.

Development and Application of Quantitative Mechanistic Models and Structure-Activity Relationships for Sulfur Compounds, including Dibenzyl Sulfide

Quantitative mechanistic models and structure-activity relationships (SARs) are developed to predict and understand the behavior of sulfur compounds based on their molecular structure and reaction mechanisms. These models can range from detailed kinetic models to theoretical approaches correlating molecular descriptors with activity nih.govnih.govnih.govgoogle.com.cubeilstein-journals.orgpublish.csiro.aursc.orgsci-hub.rucsic.esnih.govresearchgate.net.

Mechanistic models are used to describe complex processes involving sulfur compounds, such as the vulcanization kinetics of rubber, where the formation and breaking of different types of sulfidic crosslinks are modeled using sets of differential equations sci-hub.ruresearchgate.net. These models aim to provide a mechanistic view of phenomena like reversion and predict the evolution of material properties sci-hub.ruresearchgate.net.

SAR studies investigate how variations in chemical structure influence the activity or properties of compounds nih.govnih.govbeilstein-journals.orgpublish.csiro.aursc.org. For sulfur-rich compounds, SARs have been explored in various contexts, including antithrombotic and antifungal activities, correlating specific structural features (e.g., presence of disulfide bonds, sulfonyl groups, or halogen substituents) with observed biological effects nih.govbeilstein-journals.orgpublish.csiro.au.

Theoretical approaches, such as theoretical linear solvation energy relationships (TLSER), can be used in SAR studies to correlate theoretically derived molecular descriptors with experimental properties, such as gas chromatographic retention indices of sulfur vesicants and related compounds rsc.org. DFT calculations can also contribute to SAR studies by providing electronic and structural descriptors for a series of related compounds nih.gov.

The integration of computational modeling, such as DFT and MD simulations, with experimental observations is seen as having significant potential for deepening the understanding of the mechanisms and behavior of sulfur-based systems, including those relevant to energy storage and catalysis nih.govcsic.es.

Benzoyl Sulfide S Role in Complex Chemical Systems and Phenomena

Influence on Catalytic Processes and Surface Interactions of Metals with Organic Sulfur Compounds

Organic sulfides, as a class, are known to interact with metal surfaces, which can influence catalytic processes. Transition metal surfaces, for instance, interact strongly with sulfur atoms in sulfides, potentially leading to catalyst deactivation rsc.org. Studies on the catalytic oxidation of organic sulfides have explored the use of metal-containing catalysts, such as cobalt(II) salen complexes immobilized on supports, for transformations like the oxidation of sulfides to sulfoxides rsc.org. These catalytic systems utilize molecular oxygen as an oxidant under mild conditions rsc.org. The activation mode of sulfides in metal-catalyzed sulfoxidation reactivity has been investigated, revealing that steric effects of sulfides, ligands, and oxidants can influence the formation of intermediates and reaction pathways acs.org. While these studies provide insights into the general behavior of organic sulfides in catalytic systems involving metals, specific data on the influence of benzoyl sulfide (B99878) on catalytic processes and its surface interactions with metals are not available in the provided search results.

Participation in Polymerization Reactions and Their Associated Kinetics and Selectivity

The provided search results discuss the kinetics and thermodynamics of radical polymerization and the ring-opening polymerization of cyclic monomers containing heteroatoms, including sulfur wiley-vch.dersc.org. Cyclic monomers with sulfur in the ring, such as sulfides and polysulfides, can undergo ring-opening polymerization wiley-vch.de. The ability of a cyclic monomer to polymerize via ring-opening is determined by thermodynamic and kinetic factors, including ring strain wiley-vch.de. Radical polymerization involves initiation, propagation, transfer, and termination steps, each with associated kinetic rate laws rsc.org. While these sources provide a general framework for understanding the kinetics and selectivity in polymerization reactions involving sulfur-containing monomers, there is no specific information in the provided search results detailing the participation of benzoyl sulfide in polymerization reactions or its effects on their kinetics and selectivity.

Interplay with Other Organic Sulfur Compounds (e.g., Dibenzyl Disulfide, Dibenzyl Sulfide) in Chemical Transformations and Their Effects on System Chemistry

The interplay between different organic sulfur compounds, such as dibenzyl sulfide (DBS) and dibenzyl disulfide (DBDS), has been investigated in various chemical transformations, particularly in high-temperature processes like hydrocarbon cracking. Dibenzyl sulfide is a symmetrical thioether containing two benzyl (B1604629) groups linked by a sulfide bridge wikipedia.orgontosight.ai. Dibenzyl disulfide is an organic disulfide resulting from the oxidative dimerization of benzyl thiol nih.gov. These compounds can decompose under thermal conditions, forming reactive species like benzyl radicals tue.nl.

Investigation of Chemical Processes Leading to the Formation and Degradation of this compound within Complex Mixtures

While the formation and degradation of this compound specifically within complex mixtures are not detailed in the provided results, the formation and degradation of related organic sulfur compounds like dibenzyl sulfide and dibenzyl disulfide have been studied. Dibenzyl sulfide can be synthesized by the reaction of benzyl chloride with sodium sulfide ontosight.ai or by the desulfurization of dibenzyl disulfide wikipedia.org. Dibenzyl disulfide can be synthesized from alkyl halides using thiourea (B124793) and elemental sulfur researchgate.net.

Degradation of dibenzyl disulfide in transformer oil, for example, has been shown to occur through the cleavage of the disulfide linkage at elevated temperatures, leading to the formation of mercaptans doble.com. Microbial metabolism by white rot fungi can also lead to the degradation of dibenzyl sulfide, primarily through selective sulfur oxidation to dibenzyl sulfoxide (B87167) and subsequently to dibenzyl sulfone nih.gov. Some microbial pathways may also involve C-S bond cleavage after sulfur oxidation nih.gov.

Although direct information on this compound formation and degradation in complex mixtures is absent, these examples with related sulfides illustrate the types of chemical and biological processes that organic sulfur compounds can undergo, involving synthesis from precursors and breakdown via oxidation or bond cleavage.

Impact of this compound and Related Species on Hydrocarbon Cracking and Coke Formation Mechanisms

The impact of organic sulfur compounds, including dibenzyl sulfide and dibenzyl disulfide, on hydrocarbon cracking and coke formation has been a subject of research. Sulfur compounds are used as additives in commercial cracking processes due to their role in coke inhibition, CO formation, and light olefin yield ias.ac.in. The influence of aromatic sulfides and disulfides, which can decompose into stabilized radicals, on the kinetics of conversion and coke formation in hydrocarbon pyrolysis has been studied using compounds like dibenzyl sulfide and dibenzyl disulfide tue.nl.

Studies have shown that the addition of dibenzyl sulfide or dibenzyl disulfide can influence the rate of decomposition of hydrocarbons and the selectivity towards different products tue.nl. For instance, the addition of dibenzyl sulfide increased the decomposition rate of heptane (B126788) and decreased the selectivity toward ethene tue.nl. Increasing amounts of dibenzyl sulfide and dibenzyl disulfide have been observed to decrease coking during the pyrolysis of reformer raffinate tue.nl. The effect of sulfur compounds on coke reduction can depend on factors such as metal composition of the reactor, application method, concentration, and chemical nature of the sulfur species ias.ac.in. Sulfur compounds are thought to influence cracking reactions by interfering with hydrogen transfer and termination reactions ias.ac.in. While the provided information focuses on dibenzyl sulfide and dibenzyl disulfide, it highlights the significant role that organic sulfur compounds, including potentially this compound, can play in altering the complex chemical environment of hydrocarbon cracking and influencing coke formation mechanisms.

Chemical Approaches to the Mitigation of Sulfur-Related Phenomena: Mechanistic Understanding of Desulfurization Processes

Mitigation of sulfur-related phenomena, particularly the removal of sulfur compounds from fuels and other industrial streams, is crucial. Desulfurization processes aim to convert sulfur compounds into less harmful or easily removable forms. Hydrodesulfurization (HDS) is a common process, but it is less effective for certain stable sulfur compounds like thiophene (B33073) and its derivatives researchgate.net.

Chemical approaches to desulfurization involve various mechanisms. For organic sulfides, oxidation to sulfoxides and sulfones is a common strategy, as these oxidized species can be more easily removed researchgate.net. Metal-containing catalysts, including those based on ionic liquids, have been explored for the selective oxidation of organic sulfides researchgate.net.

Another approach is the desulfurization of thiols for nucleophilic substitution, a process that can occur rapidly under specific conditions cas.cn. Benzyl thiols, for example, are highly reactive in such desulfurization reactions cas.cn. While this relates to thiols, it demonstrates chemical strategies for cleaving C-S bonds.

Studies on the desulfurization mechanisms of compounds like thiophene and benzothiophene (B83047) have utilized theoretical calculations to understand reaction pathways under different atmospheres researchgate.net. These studies indicate that oxidative atmospheres can facilitate desulfurization compared to inert atmospheres researchgate.net.

The provided search results offer insights into the chemical strategies and mechanistic understanding employed in the desulfurization of various organic sulfur compounds. While specific desulfurization methods for this compound are not detailed, the principles and approaches discussed for other organic sulfides and thiophenes provide a relevant context for potential strategies that could be applied to mitigate sulfur-related phenomena involving this compound.

Future Directions and Emerging Research Avenues for Benzoyl Sulfide Chemistry

Exploration of Novel Reaction Pathways and Advanced Synthetic Applications of Benzoyl Sulfide (B99878)

Research into novel reaction pathways and synthetic applications of benzoyl sulfide ((PhCO)₂S) could unlock new possibilities in organic synthesis. While the provided search results offer limited specific details on the reactions of this compound itself, related studies on the reactivity of sulfides in the presence of benzoyl peroxide suggest potential areas of investigation. For instance, the decomposition of benzoyl peroxide in the presence of organic sulfides can lead to various products, including sulfoxides, sulfenic acid, olefins, disulfides, and α-benzoyloxy substitution adducts rsc.org. Exploring if and how this compound participates in or influences such reactions, or if it can undergo analogous transformations, could reveal new synthetic routes.

Future research could focus on:

Investigating the reactivity of the C-S bonds within this compound under various conditions, such as catalytic transformations (e.g., transition metal catalysis, photocatalysis) or radical reactions. Studies on the synthesis of benzyl (B1604629) sulfides have explored C-S coupling reactions rsc.orgorganic-chemistry.orgrsc.org, and similar approaches might be applicable or adaptable to the synthesis or reactions of this compound.

Exploring the potential of this compound as a reagent or building block in the synthesis of complex organic molecules. Its structure, containing both activated carbonyl groups and a sulfide linkage, suggests potential as a source of benzoyl radical or as a sulfur transfer agent under specific conditions.

Investigating its behavior in cycloaddition reactions or other pericyclic processes, potentially leveraging the electronic properties imparted by the adjacent carbonyl groups.

Detailed research findings on these specific pathways for this compound ((PhCO)₂S) are not extensively covered in the provided search results, indicating that these areas represent emerging or underexplored frontiers.

Development of Advanced Computational Modeling for Predictive Reactivity and Material Design Incorporating this compound

Computational chemistry plays an increasingly vital role in predicting chemical reactivity and designing new materials fao.orgacs.org. Applying advanced computational modeling techniques to this compound ((PhCO)₂S) could provide valuable insights into its electronic structure, reaction mechanisms, and potential interactions with other molecules or materials. While computational studies on related benzyl sulfides exist nih.govchemscene.comorientjchem.org, specific computational work on this compound ((PhCO)₂S) in the context of predictive reactivity or material design is not detailed in the search results.

Future directions in this area could involve:

Utilizing Density Functional Theory (DFT) and other quantum chemical methods to calculate reaction pathways, transition states, and energy barriers for hypothetical reactions involving this compound. This could help predict its reactivity profile and guide experimental design.

Modeling the interactions of this compound with surfaces or other molecules to assess its potential in material science applications, such as its adsorption behavior or its role in composite materials.

Developing quantitative structure-property relationship (QSAR) models or machine learning approaches to predict the reactivity or properties of this compound and its derivatives based on their molecular structure.

The absence of specific computational studies on this compound ((PhCO)₂S) in the provided results suggests that this is a ripe area for future computational investigation.

Innovation in New Analytical Methodologies for In-situ and Time-Resolved Studies of this compound Reactions

Understanding the transient species and reaction intermediates involved in chemical transformations of this compound ((PhCO)₂S) requires advanced analytical techniques capable of in-situ and time-resolved measurements. While the search results highlight the importance and advancements in in-situ and time-resolved analytical methodologies for studying chemical reactions and materials acs.orgnih.govkeikaventures.com, and discuss analytical methods for sulfur compounds generally chemscene.comnih.gov, there is no specific information on the application of these techniques to this compound ((PhCO)₂S).

Future research should focus on developing and applying such methodologies to the study of this compound chemistry:

Employing in-situ spectroscopic techniques (e.g., IR, Raman, NMR, UV-Vis) to monitor the structural changes and the appearance/disappearance of intermediates during reactions involving this compound.

Utilizing time-resolved methods, such as time-resolved mass spectrometry or transient absorption spectroscopy, to study the kinetics and short-lived species formed during fast reactions of this compound.

Developing hyphenated techniques that combine separation methods (e.g., chromatography) with spectroscopic detection for the analysis of complex reaction mixtures involving this compound.

The development of analytical methods specifically tailored for this compound ((PhCO)₂S), considering its unique structural features, would be crucial for gaining a deeper understanding of its reaction mechanisms and kinetics.

Integration of this compound Chemistry with Emerging Fields in Materials Science and Sustainable Chemical Processes

The integration of organosulfur chemistry with materials science and sustainable chemical processes is an active area of research researchgate.netontosight.ai. While applications of benzyl sulfides in materials science are mentioned rsc.orgtcichemicals.com, the specific potential of this compound ((PhCO)₂S) in these emerging fields is not detailed in the provided search results. However, the presence of both benzoyl groups and a sulfide linkage in this compound suggests potential for integration into various material systems or sustainable chemical transformations.

Future research could explore:

The use of this compound as a monomer or building block for the synthesis of novel polymers or materials with tailored properties, potentially leveraging the reactivity of the carbonyl or sulfide functionalities.

Investigating its role in the development of functional materials, such as those for electronics, optics, or sensing, considering the potential electronic effects of the benzoyl groups conjugated with the sulfur atom.

Exploring the application of this compound in more sustainable chemical processes, such as its potential use in milder reaction conditions, in the development of recyclable catalysts, or in reactions that minimize waste generation. The concept of sustainable sulfur chemistry is gaining importance researchgate.net, and this compound could potentially play a role in this field.

Assessing its potential in energy-related applications, given the role of sulfur compounds in some energy storage systems acs.org.

Q & A

Q. What are the established synthesis protocols for benzoyl sulfide, and how can reaction conditions influence product purity?

this compound (CAS 1850-15-3) is typically synthesized via reactions involving benzoyl derivatives and sulfur-containing reagents. For example, benzoyl chloride can react with thiols or sulfides under controlled conditions. In one method, α-phosphoryl sulfoxide reacts with benzoyl chloride at room temperature, followed by chromatographic purification to isolate the sulfide product . Reaction parameters such as temperature, stoichiometry, and catalyst choice (e.g., benzoyl peroxide) significantly affect yield and purity. UV light or radical initiators may be ineffective for certain substrates, as seen in failed cyclopropane-thiol addition reactions . Methodological Tip: Optimize reaction conditions using small-scale trials and validate purity via HPLC or GC-MS.

Q. What safety protocols are critical when handling this compound and its precursors?

Benzoyl chloride, a common precursor, is classified as a Group 2A carcinogen (probably carcinogenic to humans) . Researchers must use:

- PPE: Chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and lab coats .

- Ventilation: Fume hoods to prevent inhalation exposure.

- First Aid: Immediate rinsing with water for eye/skin contact and medical consultation for ingestion . Methodological Tip: Conduct a risk assessment using SDS sheets and implement spill containment strategies.

Q. Which analytical techniques are recommended for characterizing this compound?

Key methods include:

- Spectroscopy: IR and NMR (pmr) to confirm functional groups and structure .

- Chromatography: Silica gel chromatography (eluted with benzene/Skellysolve B mixtures) for purification .

- Mass Spectrometry: For molecular weight confirmation (e.g., NIST Standard Reference Data ). Methodological Tip: Cross-reference spectral data with databases like NIST Chemistry WebBook to resolve ambiguities.

Advanced Research Questions

Q. How can contradictions in reaction yield data be systematically addressed?

Discrepancies often arise from unaccounted variables (e.g., trace moisture, side reactions). For example, benzoyl peroxide-mediated reactions with thiols may produce unintended byproducts like n-butyl phenyl sulfide . Methodological Approach:

Q. What mechanistic insights explain the low reactivity of this compound in radical addition reactions?

Cyclopropane and this compound derivatives exhibit low reactivity toward free-radical additions compared to alkenes. Evidence suggests that steric hindrance and electronic effects (e.g., electron-withdrawing benzoyl groups) destabilize transition states. For instance, cyclopropanes require protonation for activation, whereas alkenes readily undergo radical additions . Methodological Tip: Use computational modeling (e.g., DFT) to compare activation energies of proposed mechanisms .

Q. How can thermodynamic data inform the stability and storage conditions of this compound?

Thermochemical parameters (ΔrG°, ΔrH°) from NIST databases predict decomposition risks. For example, benzoyl peroxide decomposes exothermically, necessitating storage below 25°C . Methodological Approach:

- Perform stability assays using accelerated rate calorimetry (ARC) or ARSST .

- Monitor degradation products via TGA-MS.

Experimental Design & Data Integrity

Q. How should researchers design experiments to minimize bias when studying this compound’s biological effects?

Q. What strategies resolve conflicting literature on this compound’s reactivity?

- Meta-Analysis: Compare studies for methodological differences (e.g., solvent polarity, catalyst loading) .

- Critical Appraisal: Evaluate primary literature for rigor using tools like GRADE criteria .

Tables for Key Data

| Property | Value/Technique | Source |

|---|---|---|

| Molecular Weight | 242.299 g/mol | |

| Synthesis Byproduct | n-Butyl phenyl sulfide | |

| Carcinogenicity (Precursor) | Group 2A (Benzoyl chloride) | |

| Thermal Analysis Tool | ARSST |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.